3-(difluoromethyl)-N-[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(difluoromethyl)-N-[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that features multiple functional groups, including difluoromethyl, methoxy, trifluoromethyl, phenoxy, and triazolamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-N-[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine involves multiple steps, typically starting with the preparation of the core triazole structure. The difluoromethyl group can be introduced via difluoromethylation reactions, which can be achieved using reagents such as diethyl bromodifluoromethylphosphonate . The methoxy and trifluoromethyl groups are usually introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-N-[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the imine group would yield the corresponding amine .
Scientific Research Applications
3-(difluoromethyl)-N-[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-N-[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The difluoromethyl and trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins, while the triazole ring can interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-3-methylazetidine: Another compound with a difluoromethyl group, but with a different core structure.
4-difluoromethyl quinazolinones: Compounds with a difluoromethyl group and a quinazolinone core.
Uniqueness
3-(difluoromethyl)-N-[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is unique due to its combination of multiple functional groups, which can confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H17F5N4O2S |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
(E)-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-[4-methoxy-3-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]methanimine |
InChI |
InChI=1S/C20H17F5N4O2S/c1-30-16-7-6-12(10-26-29-18(17(21)22)27-28-19(29)32-2)8-13(16)11-31-15-5-3-4-14(9-15)20(23,24)25/h3-10,17H,11H2,1-2H3/b26-10+ |
InChI Key |
PWKGPZCVZLUILR-NSKAYECMSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NN=C2SC)C(F)F)COC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NN=C2SC)C(F)F)COC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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